molecular formula C22H26O2 B12744428 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman CAS No. 82315-16-0

2-(p-Methoxyphenyl)-4-phenylhexahydrochroman

Cat. No.: B12744428
CAS No.: 82315-16-0
M. Wt: 322.4 g/mol
InChI Key: BQEYSXKVGGIIRJ-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)-4-phenylhexahydrochroman is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a p-methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-methoxybenzaldehyde with phenylacetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired hexahydrochroman compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)-4-phenylhexahydrochroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced hexahydrochroman derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(p-Methoxyphenyl)-4-phenylhexahydrochroman has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(p-Methoxyphenyl)-4-phenylhexahydrochroman can be compared with other similar compounds, such as:

    2-(p-Methoxyphenyl)-4-phenylchroman: Lacks the hexahydro structure, leading to different chemical and biological properties.

    2-(p-Methoxyphenyl)-4-phenylhexahydrobenzopyran: Similar structure but with variations in the ring system, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

82315-16-0

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C22H26O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3

InChI Key

BQEYSXKVGGIIRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C3CCCCC3O2)C4=CC=CC=C4

Origin of Product

United States

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